![molecular formula C7H9ClN2 B2958058 3-[Amino(dideuterio)methyl]-4-chloroaniline CAS No. 2408958-43-8](/img/structure/B2958058.png)
3-[Amino(dideuterio)methyl]-4-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Reactivity and Photolysis Studies
A study by Guizzardi et al. (2001) explored the generation and reactivity of the 4-aminophenyl cation through the photolysis of 4-chloroaniline and its derivatives. The research demonstrated the efficient photoheterolysis of 4-chloroaniline in polar media, leading to the formation of triplet phenyl cations. These cations underwent further reactions, including electrophilic substitution and reduction processes, showcasing the compound's utility in studying photolytic reactivity and cation formation mechanisms Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001.
Environmental Impact and Bioremediation Efforts
Research by Kuhn and Suflita (1989) highlighted the biodegradation potential of chloroaniline compounds, including 3-[Amino(dideuterio)methyl]-4-chloroaniline, in methanogenic aquifers. Their study found that chloroanilines could be dehalogenated through reductive steps by microorganisms under specific environmental conditions. This sequential dehalogenation process suggested novel bioremediation approaches for aquifers contaminated with chloroaniline-based pollutants Kuhn & Suflita, 1989.
Synthesis and Structural Analysis
Saeed and Simpson (2012) discussed the synthesis and crystal structure of 1-chloro-2-methyl-4-nitrobenzene, a compound related to 3-[Amino(dideuterio)methyl]-4-chloroaniline. Their work detailed the successful preparation of the title compound from 4-chloroaniline, highlighting the synthetic pathways and structural characterizations crucial for developing novel compounds with specific applications Saeed & Simpson, 2012.
Cytogenetic Effects and Cell Studies
Bauchinger, Kulka, and Schmid (1989) investigated the cytogenetic effects of 3,4-dichloroaniline, a compound structurally similar to 3-[Amino(dideuterio)methyl]-4-chloroaniline, in human lymphocytes and V79 Chinese hamster cells. The study provided insights into the compound's clastogenicity and its potential to induce sister-chromatid exchanges, highlighting the importance of understanding the genetic impacts of chemical intermediates Bauchinger, Kulka, & Schmid, 1989.
Propriétés
IUPAC Name |
3-[amino(dideuterio)methyl]-4-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4,9-10H2/i4D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZMSPGXGLIMHL-APZFVMQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC(=C1)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

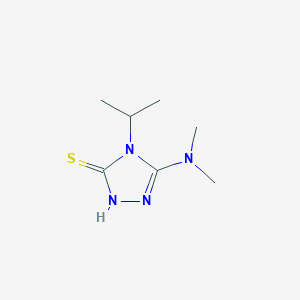
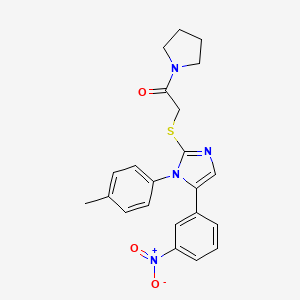
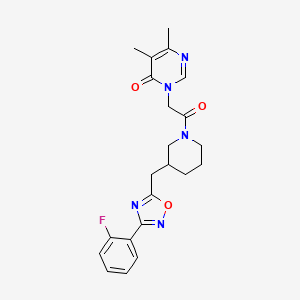
![6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride](/img/structure/B2957979.png)

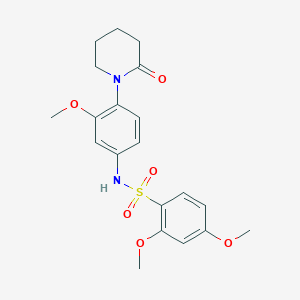
![N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2957985.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2957988.png)
![3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2957991.png)
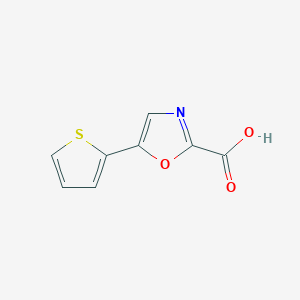

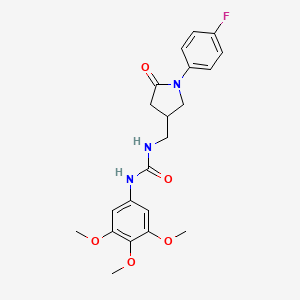
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2957997.png)
![6-(tert-butylthio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2957998.png)